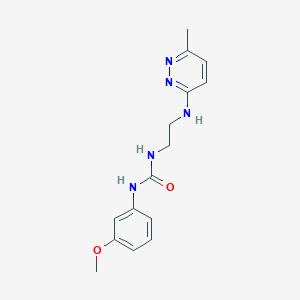

1-(3-Methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-11-6-7-14(20-19-11)16-8-9-17-15(21)18-12-4-3-5-13(10-12)22-2/h3-7,10H,8-9H2,1-2H3,(H,16,20)(H2,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXQGVOQGVVERW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNC(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea typically involves multiple steps:

Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 3-methoxyaniline, which is then reacted with an appropriate isocyanate to form a urea derivative.

Coupling Reaction: The intermediate is then coupled with 6-methylpyridazine-3-amine under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration reactions.

Major Products:

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound's structure includes a methoxyphenyl group, a pyridazinyl group, and a urea moiety, which contribute to its diverse chemical reactivity. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Methoxyphenyl Intermediate : Starting from 3-methoxyaniline.

- Coupling with Pyridazinyl Intermediate : Synthesized separately.

- Urea Formation : Reaction with an isocyanate derivative to form the final product.

Anticancer Properties

Research has indicated that this compound may exhibit significant anticancer activity. Various studies have assessed its efficacy against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.01 | Induction of apoptosis |

| NCI-H460 | 0.03 | Cell cycle arrest |

| HCT116 | 1.1 | Cytotoxicity via apoptosis |

These results suggest that the compound can induce apoptosis and inhibit cell cycle progression in cancer cells, making it a candidate for further development as an anticancer agent.

Inhibition of Soluble Epoxide Hydrolase

The compound has also been studied for its role as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme linked to various cardiovascular diseases. In vitro studies have shown that similar urea derivatives can significantly inhibit sEH activity, leading to increased levels of epoxyeicosatrienoic acids (EETs), which possess vasodilatory and anti-inflammatory effects.

Study 1: Antitumor Efficacy

A study evaluating the antitumor efficacy of various urea derivatives found that those with a pyridazinone core exhibited significant cytotoxicity against tumor cells. This highlights the potential of 1-(3-Methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea as a chemotherapeutic agent.

Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory properties of related compounds, demonstrating their ability to reduce inflammation markers in both in vitro and in vivo models. This suggests that the compound not only targets cancer cells but also modulates inflammatory pathways.

Mechanism of Action

The mechanism by which 1-(3-Methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea exerts its effects involves:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis, depending on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Methoxyphenyl Groups

Compound 134 (2-{1-[2-amino-9H-purin-6-ylamino]ethyl}-3-(3-methoxyphenyl)-5-methyl-3H-quinazolin-4-one) shares the 3-methoxyphenyl group but incorporates a quinazolinone core instead of a urea linkage . However, the absence of a urea linker in Compound 134 limits direct comparison in hydrogen-bonding capacity. Its molecular ion (m/z = 443 [M+H]+) suggests a higher molecular weight than the target compound, likely due to the purine and quinazolinone substituents .

Urea Derivatives with Electron-Withdrawing Substituents

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-hydroxyethyl)urea (S1) features a bis-trifluoromethylphenyl group, which is strongly electron-withdrawing compared to the methoxyphenyl group in the target compound . Computational data on similar urea-anion complexes (Table 2.1 in ) suggest that electron-withdrawing groups enhance anion-π interactions, whereas electron-donating methoxy groups may prioritize hydrogen bonding or dipole interactions. The hydroxyethyl side chain in S1 also differs from the pyridazine-ethylamine group in the target compound, affecting solubility and steric accessibility .

Pharmacologically Active Ureas in Receptor Targeting

- SB705498 (N-(2-bromophenyl)-N'-[(R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl]urea): This urea derivative targets TRPV1 receptors, with a bromophenyl group providing steric bulk and a trifluoromethylpyridyl group enhancing lipophilicity . The target compound’s methoxyphenyl group may offer better solubility than bromophenyl, while the pyridazine-ethylamine chain could mimic the pyrrolidinyl group’s flexibility in SB705496.

- A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea): The trifluoromethylbenzyl group here contrasts with the methoxyphenyl group, highlighting how substituent electronics influence receptor selectivity. Ureas with methoxy groups may favor interactions with polar residues in binding pockets .

Structural and Functional Data Comparison

*Calculated based on molecular formula (C15H20N6O2).

Biological Activity

1-(3-Methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a methoxyphenyl group and a pyridazine moiety, which are significant for its biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, particularly in cancer cells.

- Receptor Modulation : It may interact with various receptors, altering signaling pathways that lead to apoptosis or cell cycle arrest.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

These values indicate that the compound exhibits potent activity against these cancer cell lines, suggesting its potential as an anticancer agent.

Mechanistic Insights

Studies have indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins. This was demonstrated in a series of experiments where treated cells showed increased levels of pro-apoptotic markers.

Case Studies

- Study on Hepatic Cancer Cells : In a study examining the effects on Hep-2 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM.

- P815 Cell Line Analysis : Another study focused on the P815 cell line showed that the compound inhibited cell proliferation by disrupting mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with an oral bioavailability estimated at around 60%. The compound is metabolized primarily in the liver, with a half-life sufficient for therapeutic use.

Q & A

Q. How can biophysical techniques validate target engagement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.